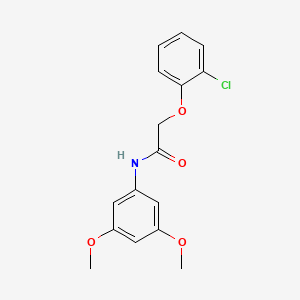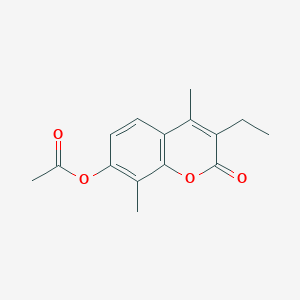![molecular formula C18H25N3O6S B5699358 ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5699358.png)
ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate, also known as E-64, is a synthetic compound that has been extensively studied in the field of biochemistry and pharmacology. It is a potent inhibitor of cysteine proteases, which are enzymes that play a crucial role in various physiological processes.
Mecanismo De Acción
Ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. The compound contains a reactive epoxide group that reacts with the thiol group of the active site cysteine residue, resulting in the formation of a covalent bond. This covalent bond prevents the enzyme from functioning properly, leading to the inhibition of its activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of cathepsin B. This compound has also been shown to inhibit autophagy, a cellular process that plays a crucial role in various physiological processes such as cell survival and homeostasis. Furthermore, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of calpain, a cysteine protease that plays a role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate has several advantages for lab experiments. It is a potent inhibitor of cysteine proteases, making it a useful tool for studying the role of these enzymes in various physiological processes. Furthermore, it is a relatively stable compound, making it easy to handle and store. However, this compound also has some limitations. It is a reactive compound that can bind to other thiol-containing molecules, leading to non-specific inhibition. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate. One area of research is the development of more specific inhibitors of cysteine proteases that can overcome the limitations of this compound. Another area of research is the study of the role of cysteine proteases in various diseases such as cancer, Alzheimer's disease, and viral infections. Additionally, research can be done to study the effects of this compound on other physiological processes such as angiogenesis and wound healing.
Métodos De Síntesis
The synthesis of ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate involves the reaction of 4-morpholinylsulfonyl chloride with 3-(1-piperazinyl)benzoic acid ethyl ester in the presence of a base such as triethylamine. The reaction proceeds via an amide bond formation, resulting in the formation of this compound. The compound can be purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate has been widely used in scientific research to study the role of cysteine proteases in various physiological processes such as apoptosis, autophagy, and inflammation. It has been shown to inhibit the activity of various cysteine proteases such as cathepsin B, cathepsin L, and calpain. This compound has also been used to study the role of cysteine proteases in viral replication and pathogenesis.
Propiedades
IUPAC Name |
ethyl 4-(3-morpholin-4-ylsulfonylbenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6S/c1-2-27-18(23)20-8-6-19(7-9-20)17(22)15-4-3-5-16(14-15)28(24,25)21-10-12-26-13-11-21/h3-5,14H,2,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLBCBZPLBNGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B5699294.png)
![phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5699299.png)


![N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5699322.png)
![5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5699329.png)


![N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5699349.png)
![N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B5699350.png)

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5699371.png)